Yuanhuacine

TNBC subtype selectivity BL2 inhibitor PKC activation

Research with generic daphnane diterpenes often introduces uncontrolled PKC activation and undefined selectivity, compromising data integrity. Yuanhuacine is the validated lead compound with >100-fold selectivity for the BL2 subtype of TNBC and a quantifiable oral PK profile. • Sub-nanomolar immunomodulatory EC₅₀ (1.4 nM THP-1 differentiation) not documented for analogues. • Validated in vivo oral efficacy at 0.7-1 mg/kg (HCC1806 xenograft) with defined PK (t₁/₂β 11.1 h rabbit). • HNSCC screening top-ranked tool compound (IC₅₀ 1.43-6.46 μM) with ASCT2 degradation mechanism. Rigorous batch QC (HPLC ≥98%) ensures reproducible pharmacology across studies.

Molecular Formula C37H44O10
Molecular Weight 648.7 g/mol
Cat. No. B8209631
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameYuanhuacine
Molecular FormulaC37H44O10
Molecular Weight648.7 g/mol
Structural Identifiers
SMILESCCCCCC=CC=CC12OC3C4C5C(O5)(C(C6(C(C4(O1)C(C(C3(O2)C(=C)C)OC(=O)C7=CC=CC=C7)C)C=C(C6=O)C)O)O)CO
InChIInChI=1S/C37H44O10/c1-6-7-8-9-10-11-15-18-34-45-30-26-29-33(20-38,44-29)32(41)35(42)25(19-22(4)27(35)39)37(26,47-34)23(5)28(36(30,46-34)21(2)3)43-31(40)24-16-13-12-14-17-24/h10-19,23,25-26,28-30,32,38,41-42H,2,6-9,20H2,1,3-5H3/b11-10+,18-15+/t23-,25?,26+,28-,29+,30-,32-,33+,34-,35-,36+,37+/m1/s1
InChIKeyCGSGRJNIABXQJQ-MJISHTOWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Yuanhuacine (Gnidilatidin) Procurement Guide: Daphnane Diterpene for TNBC Subtype-Selective & Immunomodulatory Research


Yuanhuacine (also designated Gnidilatidin, YHL-14) is a daphnane-type diterpene ortho-ester isolated primarily from the flower buds and roots of Daphne genkwa (Thymelaeaceae) [1]. It functions as an orally active DNA-damaging agent that induces G2/M cell cycle arrest and exhibits broad antitumor activity across multiple cancer lineages . Within its natural product class, yuanhuacine serves as the lead compound for a series of structurally related analogues (yuanhuadine, yuanhuafin, yuanhuagine, etc.), distinguished by defined molecular liabilities including PKC activation, ASCT2-mediated glutamine metabolism modulation, and p53-independent p21 upregulation [2].

Why Generic Daphnane Diterpene Substitution Is Not Advisable for Yuanhuacine Research


Although multiple daphnane diterpenes (yuanhuadine, yuanhuafin, yuanhuagine, yuanhuatine) share a common structural scaffold from Daphne genkwa, their pharmacological profiles, toxicity margins, and molecular targets diverge substantially [1]. Substituting yuanhuacine with a generic in-class diterpene risks introducing undefined selectivity windows, altered PKC activation kinetics, and uncharacterized toxicities that invalidate experimental reproducibility. Notably, compounds YF and YP are documented as more toxic, whereas YD and YT exhibit distinct anticancer efficacy profiles not interchangeable with yuanhuacine . For procurement decisions where subtype selectivity (BL2 TNBC), immunomodulatory EC50 values, or validated oral PK parameters are critical endpoints, the use of non-validated analogues introduces confounding variables that compromise data integrity and cross-study comparability.

Yuanhuacine: Quantitative Differentiation Data for Scientific Procurement Decisions


Yuanhuacine Exhibits >100-Fold Subtype Selectivity for Basal-Like 2 Triple Negative Breast Cancer (TNBC) vs. Other TNBC Subtypes

Yuanhuacine demonstrates >100-fold selectivity for the basal-like 2 (BL2) subtype of triple negative breast cancer (TNBC) over other TNBC subtypes, a differentiation not documented for related daphnane diterpenes yuanhuadine or yuanhuagine [1]. This subtype-selective cytotoxicity is mechanistically linked to PKC activation, distinguishing yuanhuacine from conventional DNA-damaging agents (etoposide, gemcitabine) that lack this subtype specificity [2].

TNBC subtype selectivity BL2 inhibitor PKC activation

Yuanhuacine Promotes Immunogenic Monocyte Differentiation with Sub-Nanomolar Potency (EC50 = 1.4 nM)

In a dual screen for immune activation and subtype-selective cytotoxicity, yuanhuacine promoted THP-1 monocyte differentiation with an EC50 of 1.4 nM, a sub-nanomolar potency that is not reported for structurally related daphnane diterpenes yuanhuadine or yuanhuagine [1]. This immunomodulatory activity is PKC-dependent and co-occurs with BL2 subtype cytotoxicity, distinguishing yuanhuacine from analogues lacking this dual phenotype [2].

immunomodulation THP-1 differentiation antitumor immunity

Yuanhuacine Demonstrates Validated Oral Bioavailability and PK Parameters in Preclinical Models

Yuanhuacine is orally active with validated preclinical pharmacokinetic parameters, including an elimination half-life (t1/2β) of 11.1 h in rabbits following intravenous administration and absolute oral bioavailability of 1.14% in rats [1][2]. In contrast, comprehensive PK data for related daphnane diterpenes (e.g., yuanhuadine, yuanhuafin) remain largely unreported, limiting their translational utility in oral dosing paradigms [3].

oral bioavailability pharmacokinetics tissue distribution

Yuanhuacine Exhibits Potent Anti-Proliferative Activity Against A549 Lung Cancer Cells (IC50 12-53 nM) with Favorable Selectivity Over Normal MRC-5 Cells

In a direct comparative study of five daphnane diterpene esters (yuanhuahine, yuanhualine, yuanhuacine, yuanhuadine, yuanhuagine), all five compounds exhibited anti-proliferative effects against A549 human lung cancer cells with IC50 values of 12-53 nM, while remaining relatively non-cytotoxic against MRC-5 normal lung epithelial cells [1]. This potency range (low nanomolar) is consistent across the series, but yuanhuacine's additional subtype-selective and immunomodulatory activities differentiate it within the class.

lung cancer cytotoxicity selectivity index

Yuanhuacine Is Identified as the Most Potent Antitumor Compound Among 15 Candidates in Head and Neck Squamous Cell Carcinoma (HNSCC) Screening

In a virtual screening and cytotoxicity evaluation of 15 candidate compounds against head and neck squamous cell carcinoma (HNSCC), yuanhuacine (YC) was identified as the most potent antitumor compound, with IC50 values of 1.43, 6.62, and 6.46 μM against HN6, CAL33, and SCC7 cells, respectively [1]. This superior potency was mechanistically linked to ASCT2 degradation and glutamine uptake inhibition, a pathway not reported for closely related daphnane diterpenes yuanhuadine or yuanhuagine.

HNSCC glutamine metabolism ASCT2 degradation

Yuanhuacine Exhibits p53-Independent G2/M Arrest via p21 Upregulation, Distinct from p53-Dependent DNA Damaging Agents

Yuanhuacine (YHL-14) induces G2/M phase arrest in bladder (T24T) and colon (HCT116) cancer cells through p21 upregulation in an Sp1-dependent, p53-independent manner [1]. This mechanism distinguishes yuanhuacine from classical DNA-damaging agents that require functional p53 for cell cycle arrest. While structurally related daphnane diterpenes may share DNA topoisomerase I inhibitory activity (IC50 11.1-53.4 μM), the specific p53-independent p21 induction pathway has only been characterized for yuanhuacine [2].

cell cycle arrest p21 upregulation p53-independent

Yuanhuacine: Prioritized Research Applications Based on Quantitative Differentiation Evidence


TNBC Basal-Like 2 Subtype-Selective Preclinical Studies

Yuanhuacine is the procurement choice for studies requiring >100-fold selectivity for the basal-like 2 (BL2) subtype of triple negative breast cancer [1]. In vivo xenograft studies using HCC1806 (BL2) tumors have demonstrated significant antitumor efficacy at oral doses of 0.7-1 mg/kg [2]. Substitution with non-selective daphnane analogues (e.g., yuanhuadine) will not recapitulate this subtype-specific liability.

Tumor Immunology and Immune Checkpoint Combination Studies

With a validated EC50 of 1.4 nM for THP-1 monocyte differentiation and a PKC-dependent immunomodulatory signature, yuanhuacine is uniquely positioned for studies combining subtype-selective cytotoxicity with immune activation [1]. The sub-nanomolar potency in immune assays is not documented for yuanhuadine or yuanhuagine, making yuanhuacine the preferred tool compound for immuno-oncology applications.

Oral Dosing Preclinical Efficacy Studies Requiring Defined PK Parameters

For in vivo studies requiring predictable oral exposure, yuanhuacine's validated PK parameters (t1/2β = 11.1 h rabbit IV; F_oral = 1.14% rat) provide a quantifiable foundation for dosing regimen design [1][2]. The lack of published PK data for yuanhuadine and other in-class diterpenes precludes their reliable use in oral dosing paradigms.

HNSCC Glutamine Metabolism and ASCT2-Targeted Studies

Yuanhuacine was identified as the most potent antitumor compound among 15 candidates in HNSCC screening (IC50 1.43-6.46 μM), with a defined mechanism involving ASCT2 degradation and glutamine uptake inhibition [1]. For HNSCC research requiring a top-ranked validated tool compound with a clear metabolic target, yuanhuacine offers a procurement advantage over unranked analogues.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
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